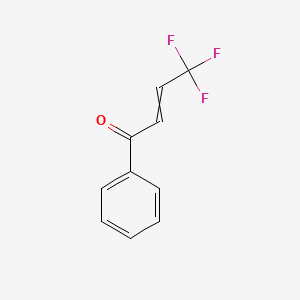![molecular formula C23H25F2N3O6 B15148066 ((3aR,4R,6R,6aR)-6-(4-Difluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol](/img/structure/B15148066.png)
((3aR,4R,6R,6aR)-6-(4-Difluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((3aR,4R,6R,6aR)-6-(4-Difluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol: is a complex organic compound characterized by its unique structure, which includes a pyrazolo-pyridinyl group, a difluoromethyl group, and a tetrahydrofuro-dioxolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((3aR,4R,6R,6aR)-6-(4-Difluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol typically involves multiple steps, starting with the preparation of the pyrazolo-pyridinyl core. This is followed by the introduction of the difluoromethyl group and the formation of the tetrahydrofuro-dioxolyl ring. Each step requires specific reagents and conditions, such as the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process would be streamlined to ensure high purity of the final product, which is crucial for its applications in sensitive fields like medicine.
化学反応の分析
Types of Reactions
((3aR,4R,6R,6aR)-6-(4-Difluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
((3aR,4R,6R,6aR)-6-(4-Difluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of ((3aR,4R,6R,6aR)-6-(4-Difluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
類似化合物との比較
Similar Compounds
Uniqueness
Compared to similar compounds, ((3aR,4R,6R,6aR)-6-(4-Difluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol stands out due to its unique combination of functional groups and stereochemistry
特性
分子式 |
C23H25F2N3O6 |
|---|---|
分子量 |
477.5 g/mol |
IUPAC名 |
[(3aR,4R,6R,6aR)-4-[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrazolo[3,4-b]pyridin-1-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |
InChI |
InChI=1S/C23H25F2N3O6/c1-23(2)33-18-17(10-29)32-22(19(18)34-23)28-21-13(9-26-28)12(20(24)25)8-14(27-21)11-5-6-15(30-3)16(7-11)31-4/h5-9,17-20,22,29H,10H2,1-4H3/t17-,18-,19-,22-/m1/s1 |
InChIキー |
ISAQWNSXRDNTRM-JPAWQOSXSA-N |
異性体SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C4=C(C=N3)C(=CC(=N4)C5=CC(=C(C=C5)OC)OC)C(F)F)CO)C |
正規SMILES |
CC1(OC2C(OC(C2O1)N3C4=C(C=N3)C(=CC(=N4)C5=CC(=C(C=C5)OC)OC)C(F)F)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B15147997.png)
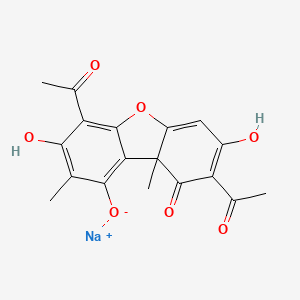
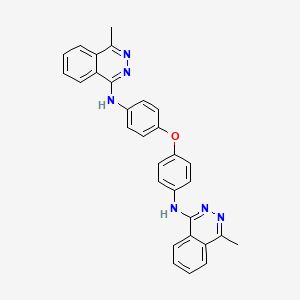
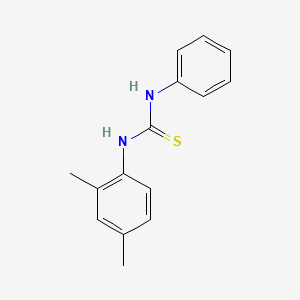

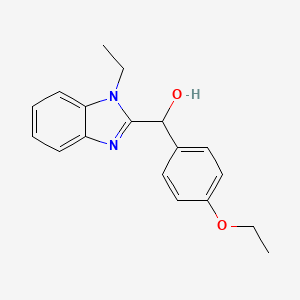
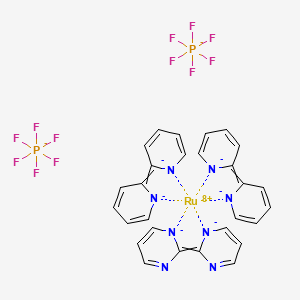
![N'-[4-(benzyloxy)phenyl]-N,N-diphenylbutanediamide](/img/structure/B15148035.png)
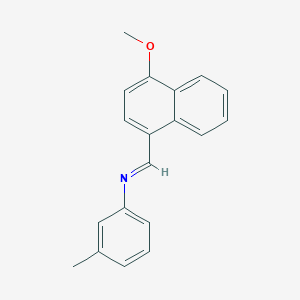
![Methyl {4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}acetate](/img/structure/B15148042.png)
![5-[(2-Chlorophenyl)methylene]-2-thioxo-thiazolidin-4-one](/img/structure/B15148054.png)
![N-(1,3-thiazol-2-yl)-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B15148058.png)
![Methyl 2-({[(4-methoxyphenoxy)acetyl]carbamothioyl}amino)benzoate](/img/structure/B15148073.png)
